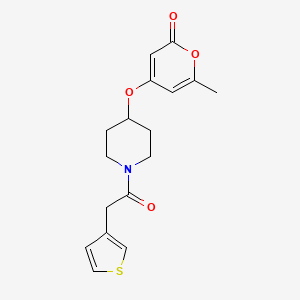

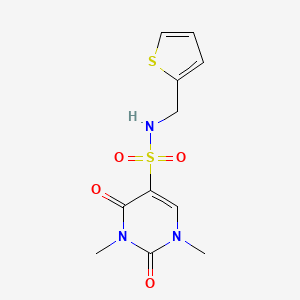

![molecular formula C14H11ClN2O2 B2998701 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 1993643-55-2](/img/structure/B2998701.png)

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide” is a biochemical used for proteomics research . It is also known as "benzamide, 2-[[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino]-" .

Chemical Reactions Analysis

Benzamides, including this compound, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamides have shown effective metal chelate activity .Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Aromatic Polyamides

Aromatic polyamides derived from "2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide" and similar compounds exhibit remarkable thermal stability, solubility in aprotic solvents, and mechanical properties. Studies report the synthesis of these polyamides via polycondensation reactions, producing polymers that form transparent, flexible films with high tensile strength, elongation at break, and glass transition temperatures ranging significantly. These materials have applications in the development of high-performance polymers due to their excellent thermal and mechanical properties (Yang, Hsiao, & Yang, 1996).

Structural Analysis of Benzamide Derivatives

Research on benzamide derivatives, including "2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide," focuses on their molecular structure, highlighting the effects of substituents on bond distances and hydrogen bonding patterns. These studies contribute to understanding the molecular conformation and interactions essential for designing molecules with desired properties, such as enhanced stability and activity (Haller, Thaenghin, Un-chai, & Haller, 2017).

Antimicrobial Activity

Some derivatives of "2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide" exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. These compounds are synthesized through reactions involving halides, yielding products that show significant antimicrobial and antifungal activities, suggesting their potential as novel anti-microbial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Applications in Materials Science

Research into the applications of "2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide" and its derivatives extends into materials science, exploring the synthesis of novel polyamides and other polymers with unique properties such as high solubility, thermal stability, and mechanical strength. These materials are of interest for various applications, including high-performance coatings, films, and composites (Liaw, Huang, Hsu, & Chen, 2002).

Eigenschaften

IUPAC Name |

2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-10-5-6-13(18)9(7-10)8-17-12-4-2-1-3-11(12)14(16)19/h1-8,18H,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSBQTYOUQEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)

methanone](/img/structure/B2998640.png)